

In-Depth Technical Guide to Acid-PEG2-ethyl propionate

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Compound of Interest

Compound Name: Acid-PEG2-ethyl propionate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acid-PEG2-ethyl propionate**, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Commercial Availability

Acid-PEG2-ethyl propionate, systematically named 3-(2-(3-ethoxy-3-oxopropoxy)ethoxy)propanoic acid, is a valuable crosslinking reagent. Its structure features a terminal carboxylic acid and an ethyl propionate group, connected by a two-unit polyethylene glycol (PEG) spacer. This heterobifunctional nature allows for the sequential conjugation of two different molecules, a key attribute in the construction of complex bioconjugates. The integrated PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugate.

This reagent is readily available for research purposes from a variety of chemical suppliers.

Table 1: Commercial Availability and Properties of **Acid-PEG2-ethyl propionate**

Property	Value	Source
CAS Number	886362-90-9	Multiple Suppliers
Molecular Formula	C10H18O6	Multiple Suppliers
Molecular Weight	234.25 g/mol	Multiple Suppliers
Appearance	Colorless to pale yellow liquid or semi-solid	Supplier Data
Primary Application	PROTAC Linker, Bioconjugation	[1]
Purity	Typically >95%	Supplier Data

Synthesis and Characterization

While detailed, step-by-step synthesis protocols for **Acid-PEG2-ethyl propionate** are not extensively published in peer-reviewed literature, the general principles of its synthesis can be inferred from standard organic chemistry techniques for the preparation of PEG derivatives. A plausible synthetic route would involve the reaction of a protected diethylene glycol derivative with ethyl acrylate, followed by deprotection and subsequent reaction with a protected propionic acid derivative, and a final deprotection step.

Purification would likely be achieved through column chromatography, and characterization would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

Experimental Protocols: Bioconjugation

The carboxylic acid moiety of **Acid-PEG2-ethyl propionate** is readily coupled to primary amines on biomolecules, such as proteins or peptides, using standard carbodiimide chemistry.

Protocol: Amide Coupling of **Acid-PEG2-ethyl propionate** to a Primary Amine-Containing Biomolecule

Materials:

- **Acid-PEG2-ethyl propionate**
- Amine-containing biomolecule (e.g., protein, peptide)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Coupling Buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Reagent Preparation:
 - Dissolve **Acid-PEG2-ethyl propionate** in anhydrous DMF or DMSO to a desired stock concentration.
 - Dissolve the amine-containing biomolecule in the Coupling Buffer.
 - Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer immediately before use.
- Activation of Carboxylic Acid:
 - In a reaction vessel, combine the **Acid-PEG2-ethyl propionate** solution with a 1.2-fold molar excess of both EDC and NHS (or sulfo-NHS) in Activation Buffer.
 - Allow the reaction to proceed at room temperature for 15-30 minutes with gentle stirring to form the amine-reactive NHS ester.
- Conjugation to the Amine:

- Add the activated **Acid-PEG2-ethyl propionate** solution to the biomolecule solution.
- Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer to facilitate the reaction with the primary amines of the biomolecule.
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.
 - Incubate for 15 minutes at room temperature.
- Purification:
 - Remove excess reagents and byproducts by purifying the conjugate using a suitable method such as size-exclusion chromatography or dialysis against an appropriate buffer.
- Characterization:
 - Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the degree of labeling.

Application in PROTAC Synthesis

Acid-PEG2-ethyl propionate is a commonly employed linker in the synthesis of PROTACs.^[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in optimizing the formation of a stable and productive ternary complex between the target protein, the E3 ligase, and the PROTAC.

The synthesis of a PROTAC using this linker would typically involve a two-step process:

- The carboxylic acid of **Acid-PEG2-ethyl propionate** is first coupled to the amine handle of either the E3 ligase ligand or the target protein ligand using the amide coupling protocol

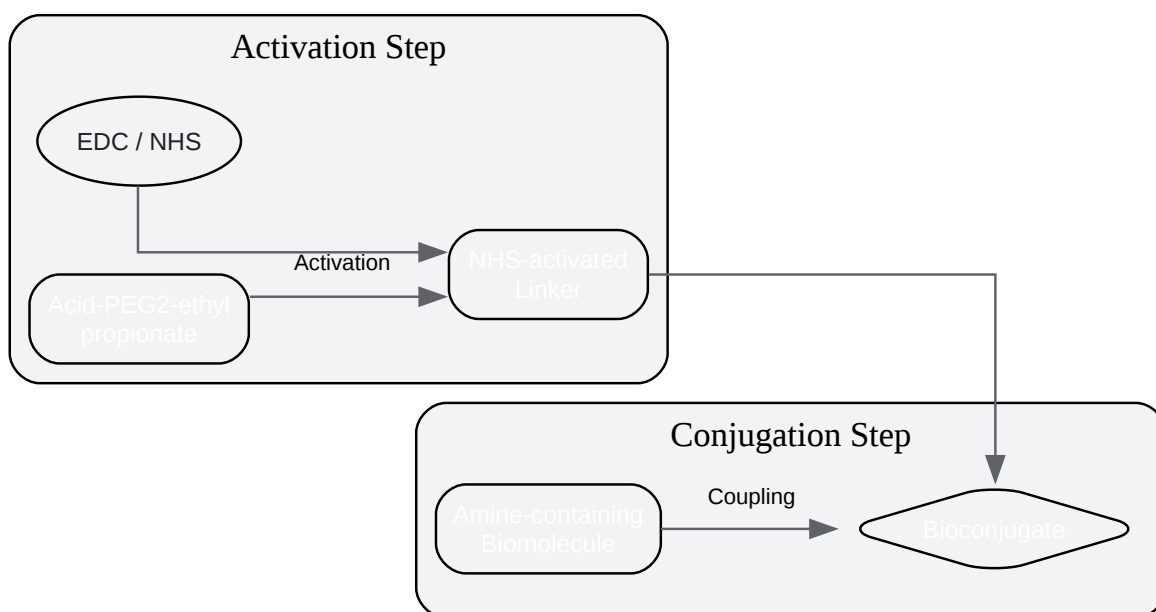
described above.

- The ethyl ester of the resulting conjugate is then hydrolyzed to a carboxylic acid, which is subsequently coupled to the amine handle of the second ligand, again using carbodiimide chemistry.

The flexibility and hydrophilicity of the PEG linker can improve the solubility and cell permeability of the final PROTAC molecule.

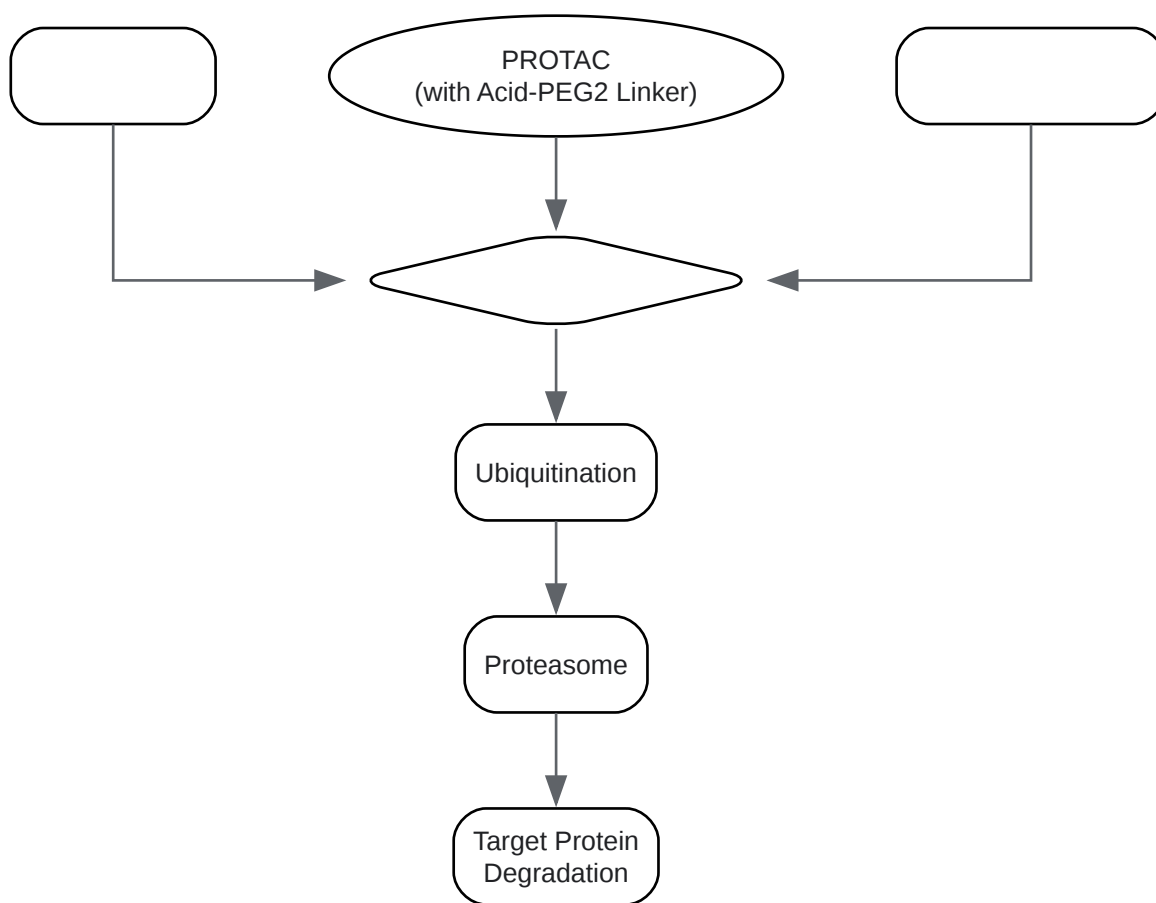
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general principles of bioconjugation and PROTAC action where **Acid-PEG2-ethyl propionate** can be utilized.



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Caption: Workflow for bioconjugation using **Acid-PEG2-ethyl propionate**.



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Caption: General mechanism of action for a PROTAC utilizing a PEG linker.

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References

- 1. PROTACs | DC Chemicals [dcchemicals.com]
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